3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound with the molecular formula C18H19Cl2NO6. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Reaction with tert-Butoxycarbonyl Amino Propanoate: The acetate is then reacted with tert-butoxycarbonyl amino propanoate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: A closely related compound with similar structural features.
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-[(4-methylphenyl)sulfonyl]amino]pentanoate: Another derivative with distinct functional groups.
Uniqueness
The uniqueness of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-((tert-butoxycarbonyl)amino)propanoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19Cl2NO6 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H19Cl2NO6/c1-9-10-7-11(19)13(8-12(10)26-16(23)15(9)20)25-14(22)5-6-21-17(24)27-18(2,3)4/h7-8H,5-6H2,1-4H3,(H,21,24) |
InChI Key |
WTOITCWITPPVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.